![molecular formula C9H16N4 B2916114 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1247660-15-6](/img/structure/B2916114.png)
8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have been found to exhibit diverse pharmacological activities . These include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Antibacterial Activity
A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anticancer Activity
Some derivatives of the compound have shown potent cytotoxic activities against MDA-MB-231 cells and MCF-7 cells . These results suggest potential applications in cancer treatment .
Antidiabetic Activity
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antidiabetic activity . This makes them potential candidates for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation
These compounds have also been found to exhibit anti-platelet aggregation activity , which could be beneficial in the treatment of cardiovascular diseases.
Antifungal Activity
Triazolo[4,3-a]pyrazine derivatives have demonstrated antifungal properties , suggesting potential applications in the treatment of fungal infections.
Antimalarial Activity
These compounds have also shown antimalarial properties , indicating potential uses in the treatment of malaria.
Antitubercular Activity
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antitubercular activity , suggesting potential applications in the treatment of tuberculosis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that many triazole compounds, including voriconazole and posaconazole, are known to combat fungal infections . They typically work by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
It’s known that many triazole compounds interfere with the ergosterol biosynthesis pathway, disrupting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
In silico admet profiles and anti-proliferative evaluations have been performed for similar compounds .
Result of Action
It’s worth noting that many triazole compounds exhibit cytotoxicity at certain concentrations . For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising antiviral activity and have exhibited cytotoxicity at a concentration of 160 μg/ml .
properties
IUPAC Name |
8-methyl-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-6(2)8-11-12-9-7(3)10-4-5-13(8)9/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBEXHIKUVLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
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